硫酸氢根

描述

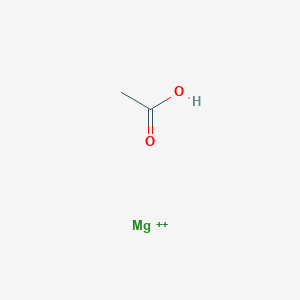

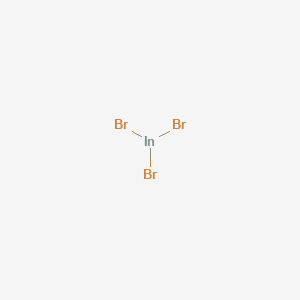

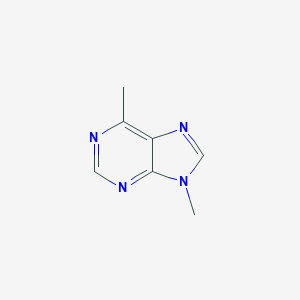

Hydrogen Sulfate, also known as bisulfate, is an anion with the chemical formula HSO4– . It forms sulfuric acid when exposed to water . It is a white powder that is odorless . It consists of a sulfur atom in the center surrounded by four oxygen atoms forming a tetrahedral arrangement .

Synthesis Analysis

Hydrogen Sulfate is emitted by higher plants in response to the uptake of sulfate, sulfur dioxide, L- and D-cysteine . For each of these sulfur sources, a different pathway of synthesis of hydrogen sulfide has been established .

Molecular Structure Analysis

The molecule of hydrogen sulfate has a tetrahedral geometry with a central sulfur atom bonded to four oxygen atoms . Among these oxygen atoms, two are attached to sulfur with the help of double bonds, and two atoms are attached via single bonds . One of these atoms is linked to a hydrogen atom and the other oxygen atom carries a -1 charge .

Chemical Reactions Analysis

Hydrogen sulfate when treated with water forms hydronium ion and sulfate ion . The chemical equation is given below: HSO4– + H2O → H3O+ + SO42- . Hydrogen sulfate also reacts with nitrate ion forming nitrous acid and sulfate ion . The chemical equation is given below: HSO4– + NO2– → SO42- + HNO2 .

Physical And Chemical Properties Analysis

Hydrogen Sulfate is an odorless white powder . It has a density of 1 826.7 kg/m³ . Its molecular weight or molar mass is 97.064 g/mol . It is soluble in acetone and ethanol . The melting point of hydrogen sulfate is 59 °C .

科学研究应用

废水处理:硫酸盐还原菌 (SRB) 在废水处理系统中利用硫酸氢根。基于 SRB 的技术用于处理含硫酸盐的废水,如酸性矿山排水、污水和工业废水 (曾等人,2019)。

硫循环和细菌:硫酸氢根在全球硫循环中发挥着重要作用。硫化氢向硫酸盐的生物氧化主要由原核生物执行 (Friedrich 等人,2001)。

沼气净化:生物炭在富含硫酸盐的废水处理中有效去除沼气中的硫化氢,在资源回收和土壤养分富集中具有潜在应用 (Kanjanarong 等人,2017)。

健康和疾病:胃肠道微生物对硫酸氢根的代谢与各种健康状况有关,包括炎性肠病和结直肠癌。这种关联强调了对结肠硫代谢进一步研究的必要性 (Carbonero 等人,2012)。

遗传毒性:研究表明,可以从硫酸氢根产生的硫化氢可能导致结直肠癌特有的基因组不稳定或突变 (Attene-Ramos 等人,2007)。

金属沉淀:从硫酸氢根生物产生的硫化氢可用于从废水中沉淀重金属,突出了其在环境修复中的潜力 (Alvarez 等人,2007)。

电子供体:硫酸氢根还原在富含硫酸盐的废水的生物处理中至关重要,采用各种电子供体进行完全还原 (Liamleam 和 Annachhatre,2007)。

化学分析:已经开发出通过将硫酸盐还原为硫化氢来测定硫酸盐的方法,表明其在分析化学中的作用 (Kiba 等人,1955)。

合成气利用:已经探索了使用合成气作为能量和碳源的硫酸氢根还原在生物技术应用中的应用,包括反应器中的生物质保留和聚集 (van Houten 等人,1996)。

安全和危害

未来方向

Hydrogen is currently enjoying unprecedented political and business momentum, with the number of policies and projects around the world expanding rapidly . It concludes that now is the time to scale up technologies and bring down costs to allow hydrogen to become widely used . The pragmatic and actionable recommendations to governments and industry that are provided will make it possible to take full advantage of this increasing momentum .

属性

IUPAC Name |

hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897131 | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrogen sulfate | |

CAS RN |

14996-02-2, 12143-45-2 | |

| Record name | Hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), tetraoxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate, hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)